molecular formula C19H16N2O3S2 B2522983 7-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 1396867-32-5

7-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2522983
CAS RN: 1396867-32-5
M. Wt: 384.47
InChI Key: DJXRXPQBBLDCHG-UHFFFAOYSA-N
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Description

The compound “7-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzofuran ring, a thiazole ring, and a carboxamide group . The thiazole ring is a five-membered ring with sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions .

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial properties. This compound may serve as an antimicrobial agent due to its thiazole ring structure. Thiazoles have demonstrated activity against bacteria, fungi, and viruses . Further research is needed to explore its specific antibacterial or antifungal potential.

Antitumor and Cytotoxic Properties

Thiazoles have shown promise as antitumor and cytotoxic agents. Compounds with similar structures have been evaluated for their effects on cancer cells. Further research could explore whether this compound exhibits cytotoxicity against specific tumor cell lines .

Anticonvulsant Properties

Thiazoles have been explored as potential anticonvulsant agents. Their influence on neuronal excitability and seizure control warrants investigation. This compound could be a candidate for anticonvulsant drug development.

properties

IUPAC Name

7-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-11-16(26-19(21-11)15-7-4-8-25-15)10-20-18(22)14-9-12-5-3-6-13(23-2)17(12)24-14/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXRXPQBBLDCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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